molecular formula C14H16N4 B1668030 budralazine CAS No. 36798-79-5

budralazine

Cat. No.: B1668030
CAS No.: 36798-79-5
M. Wt: 240.30 g/mol
InChI Key: DQGFCLJXYFXXIJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of budralazine involves several steps. One common method includes the reaction of phthalazine with 1,3-dimethyl-2-butenylidene hydrazine under specific conditions . The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

budralazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

budralazine has been extensively studied for its potential therapeutic applications. Some of its notable applications include:

Comparison with Similar Compounds

Properties

CAS No.

36798-79-5

Molecular Formula

C14H16N4

Molecular Weight

240.30 g/mol

IUPAC Name

N-(4-methylpent-3-en-2-ylideneamino)phthalazin-1-amine

InChI

InChI=1S/C14H16N4/c1-10(2)8-11(3)16-18-14-13-7-5-4-6-12(13)9-15-17-14/h4-9H,1-3H3,(H,17,18)

InChI Key

DQGFCLJXYFXXIJ-UHFFFAOYSA-N

Isomeric SMILES

CC(=C/C(=N/NC1=NN=CC2=CC=CC=C21)/C)C

SMILES

CC(=CC(=NNC1=NN=CC2=CC=CC=C21)C)C

Canonical SMILES

CC(=CC(=NNC1=NN=CC2=CC=CC=C21)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

78859-43-5 (mono-hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(2-(1,3-dimethyl-2-butenylidene)hydrazino)phthalazine
budralazine
budralazine monohydrochloride
DJ 1461

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of budralazine?

A: this compound is a direct-acting vasodilator that exerts its antihypertensive effect primarily by relaxing vascular smooth muscle cells. [, , ] This relaxation is attributed to its ability to inhibit calcium influx into these cells, ultimately reducing vascular resistance and lowering blood pressure. []

Q2: How does this compound compare to hydralazine in terms of its cardiovascular effects?

A: While both this compound and hydralazine are direct-acting vasodilators, they exhibit some key differences. This compound generally demonstrates a slower onset of action but a longer duration of antihypertensive effect compared to hydralazine. [] Importantly, this compound appears to induce less pronounced tachycardia (increased heart rate) at equihypotensive doses. [, ] This suggests a potentially advantageous side effect profile for this compound, particularly in individuals sensitive to rapid heart rate changes.

Q3: What evidence suggests that this compound might influence the central nervous system to exert its antihypertensive effects?

A: Research in anesthetized rats revealed that at lower doses (0.5 and 1.0 mg/kg, intravenously), this compound not only reduced blood pressure but also decreased heart rate and suppressed sympathetic nerve activity, including activity of nerves innervating the heart and adrenal glands. [] This suggests a potential central sympatho-inhibitory action, meaning this compound might act within the central nervous system to reduce sympathetic outflow, contributing to its blood pressure-lowering effect.

Q4: Has this compound been studied in animal models of hypertension?

A: Yes, this compound has demonstrated efficacy in lowering blood pressure in several animal models of hypertension. Studies in DOCA/saline hypertensive rats showed that oral administration of this compound dose-dependently reduced blood pressure with a sustained effect. [] Notably, in spontaneously hypertensive rats (SHR), chronic treatment with this compound achieved similar hypotensive effects to hydralazine. [] These findings highlight the potential of this compound as a therapeutic agent for managing hypertension.

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